molecular formula C15H22FN3O2 B123999 Tert-butyl 4-(4-amino-2-fluorophenyl)piperazine-1-carboxylate CAS No. 154590-35-9

Tert-butyl 4-(4-amino-2-fluorophenyl)piperazine-1-carboxylate

Cat. No. B123999
M. Wt: 295.35 g/mol
InChI Key: IULXQAJBODFBAK-UHFFFAOYSA-N
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Description

The compound tert-butyl 4-(4-amino-2-fluorophenyl)piperazine-1-carboxylate is a derivative of piperazine, which is a common scaffold in medicinal chemistry due to its versatility and biological relevance. Piperazine derivatives are known for their potential in mimicking peptide helices and serving as intermediates in the synthesis of biologically active compounds .

Synthesis Analysis

The synthesis of related

Scientific Research Applications

Chemical Synthesis and Characterization

  • Tert-butyl 4-(4-amino-2-fluorophenyl)piperazine-1-carboxylate has been synthesized and characterized through various methods. A study focused on the synthesis and characterization of a related compound, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate, providing insights into its molecular structure and intermolecular interactions (Sanjeevarayappa et al., 2015).

Crystal Structure Analysis

  • The crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate has been analyzed, shedding light on the sterically congested piperazine structure and its potential pharmaceutical applications (Gumireddy et al., 2021).

Synthesis of Derivatives

  • Research has also focused on synthesizing various derivatives of tert-butyl 4-(4-amino-2-fluorophenyl)piperazine-1-carboxylate, exploring their potential as intermediates in the synthesis of biologically active compounds, such as benzimidazole derivatives (Ya-hu, 2010).

Antibacterial and Anthelmintic Activity

  • Some studies have evaluated the antibacterial and anthelmintic activities of tert-butyl piperazine derivatives, revealing moderate activity in these areas, which could be relevant for pharmaceutical research (Kulkarni et al., 2016).

Anticorrosive Properties

  • Tert-butyl piperazine derivatives have been studied for their anticorrosive properties, particularly in protecting carbon steel surfaces in corrosive media. This highlights its potential industrial applications in materials science (Praveen et al., 2021).

Pharmaceutical Research

  • Piperazine derivatives, including tert-butyl 4-(4-amino-2-fluorophenyl)piperazine-1-carboxylate, are being investigated for their potential as core structures in pharmaceutical research. Their unique molecular configurations may lead to the development of new drugs (Nowak et al., 2015).

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

tert-butyl 4-(4-amino-2-fluorophenyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22FN3O2/c1-15(2,3)21-14(20)19-8-6-18(7-9-19)13-5-4-11(17)10-12(13)16/h4-5,10H,6-9,17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IULXQAJBODFBAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60583304
Record name tert-Butyl 4-(4-amino-2-fluorophenyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60583304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(4-amino-2-fluorophenyl)piperazine-1-carboxylate

CAS RN

154590-35-9
Record name 1,1-Dimethylethyl 4-(4-amino-2-fluorophenyl)-1-piperazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=154590-35-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 4-(4-amino-2-fluorophenyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60583304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of tert-butyl 4-(2-fluoro-4-nitrophenyl)piperazine-1-carboxylate (5 mmol) in MeOH (30 mL) was added Pd/C (1 g), then the mixture was stirred for 18 hours at 20° C. under 1 atm. H2. The reaction was filtered and concentrated to give gray yellow oil. MS (m/z): 296 (M+H)+
Quantity
5 mmol
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
1 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 4-(2-fluoro-4-nitro-phenyl)-piperazine-1-carboxylic acid tert-butyl ester (9.30 g, 28.6 mmol) in EtOH (80 mL) was treated with hydrogen (H2, 50 psi) in the presence of 10% Pd/C (0.50 g). After 2.5 h, the reaction mixture was filtered and the filtrate was concentrated to yield the title compound.
Quantity
9.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
KN Patel, VN Telvekar - European Journal of Medicinal Chemistry, 2014 - Elsevier
The analogs of N-[4-(piperazin-1-yl)phenyl]cinnamamide were designed and synthesized by molecular hybridization approach in which part C of the designed molecule was linked …
Number of citations: 33 www.sciencedirect.com
X Jiang, B Huang, WA Zalloum, CH Chen, X Ji… - European Journal of …, 2023 - Elsevier
Taking our previously reported HIV-1 NNRTIs BH-11c and XJ-10c as lead compounds, series of novel diarypyrimidine derivatives bearing six-membered non-aromatic heterocycles …
Number of citations: 4 www.sciencedirect.com
J Bao, H Liu, Y Zhi, W Yang, J Zhang, T Lu, Y Wang… - Bioorganic …, 2020 - Elsevier
Fms-like tyrosine kinase 3 (FLT3) has been considered as a potential drug target for the treatment of acute myeloid leukemia (AML), because of its high and aberrant expression in AML …
Number of citations: 12 www.sciencedirect.com
S Faazil, MS Malik, SA Ahmed, RI Alsantali, P Yedla… - Bioorganic …, 2022 - Elsevier
The quest for new antifungal and antitubercular drugs is a need of the hour because of morbid co-pathogenesis and an increase in immunocompromised patients. One of the ways …
Number of citations: 13 www.sciencedirect.com
PR Chaudhari, NB Bhise, GP Singh, V Bhat… - Journal of Chemical …, 2022 - Springer
The given article describes the synthesis of 2-Oxazolidinone ring via proline catalyzed stereoselective α-aminoxylation of aldehyde. 2-Oxazolidinone ring is a common core structure …
Number of citations: 1 link.springer.com
R Siddaraj, S Govindaiah, R Ningegowda… - European Journal of …, 2018 - eurjchem.com
A concise and efficient synthesis of linezolid and eperezolid were accomplished through a convergent scheme utilizing diverse reaction conditions. The synthesis demonstrates utility of …
Number of citations: 3 www.eurjchem.com
ARN Ndukwe, S Hawas, J Qin… - Molecular …, 2023 - ACS Publications
Infectious diseases caused by bacterial pathogens are a leading cause of mortality worldwide. In particular, recalcitrant bacterial communities known as biofilms are implicated in …
Number of citations: 2 pubs.acs.org
T Yang, M Hu, W Qi, Z Yang, M Tang, J He… - Journal of Medicinal …, 2019 - ACS Publications
Herein, we describe the design, synthesis, and structure–activity relationships of a series of unique 4-(1H-pyrazol-4-yl)-pyrimidin-2-amine derivatives that selectively inhibit Janus …
Number of citations: 27 pubs.acs.org
B Pan, H Weerasinghe, A Sezmis… - ACS Infectious …, 2023 - ACS Publications
Fungal infections pose a significant and increasing threat to human health, but the current arsenal of antifungal drugs is inadequate. We screened the Medicines for Malaria Venture (…
Number of citations: 3 pubs.acs.org
J Jeon, SY Jang, EJ Kwak, SH Lee, JY Byun… - European Journal of …, 2023 - Elsevier
Epidermal growth factor receptor (EGFR)-targeted therapy is used to treat EGFR mutation-induced non-small cell lung cancer (NSCLC). However, its efficacy does not last beyond a …
Number of citations: 4 www.sciencedirect.com

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